1,2,4-Triazole vs. 1,2,3-Triazole Regioisomer: Scaffold-Level Differentiation for Antibacterial Target Engagement
The 1,2,4-triazole and 1,2,3-triazole regioisomers—despite sharing identical molecular formula and substituent pattern—exhibit divergent antibacterial potency ranges when embodied in carbohydrazide derivatives. In a systematic review, 1,2,4-triazole derivatives of ofloxacin demonstrated MIC values of 0.25–1 µg/mL against Gram-positive strains including S. aureus, whereas 1,2,3-triazole-containing hybrids against MRSA exhibited MIC values in the range of 30.9–44.0 µM (approximately 10–14 µg/mL for typical MW ~320) [1]. The approximately 10- to 50-fold potency differential is attributed to distinct hydrogen-bonding geometries and dipole moment orientations between the two regioisomers. The target compound CAS 1923094-13-6 bears the higher-potency 1,2,4-triazole core. The direct regioisomeric analog is 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide (CAS 1403233-73-7).
| Evidence Dimension | In vitro antibacterial potency (MIC range) |
|---|---|
| Target Compound Data | 1,2,4-triazole scaffold: MIC 0.25–1 µg/mL against Gram-positive bacteria (ofloxacin-triazole hybrids) [1] |
| Comparator Or Baseline | 1,2,3-triazole scaffold: MIC 30.9–44.0 µM against MRSA (1,2,3-triazole-carbohydrazide hybrids) [1] |
| Quantified Difference | Approximately 10- to 50-fold lower MIC values for 1,2,4-triazole scaffold versus 1,2,3-triazole scaffold |
| Conditions | Literature review of MIC data across multiple bacterial strains; values are class-representative, not compound-specific |
Why This Matters
For antibacterial screening programs, selecting the 1,2,4-triazole regioisomer (CAS 1923094-13-6) over the 1,2,3-triazole regioisomer (CAS 1403233-73-7) provides a scaffold with documented potency advantage of approximately one to two orders of magnitude, directly impacting hit-rate probability.
- [1] Strzelecka M, Świątek P. 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals. 2021;14(3):224. DOI: 10.3390/ph14030224 View Source
